molecular formula C26H28ClNO9 B14798548 (9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Cat. No.: B14798548
M. Wt: 534.0 g/mol
InChI Key: JVHPTYWUBOQMBP-YLZBIWBLSA-N
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Description

Idarubicin hydrochloride is a semisynthetic anthracycline antineoplastic agent. It is structurally and pharmacologically related to daunorubicin. Idarubicin hydrochloride is primarily used in the treatment of acute myeloid leukemia (AML) and other hematologic malignancies. It works by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of idarubicin hydrochloride involves multiple steps, starting from daunorubicin. The key steps include the removal of the methoxy group at position 4 of the anthracycline structure, which increases the compound’s lipophilicity and cellular uptake . The preparation method can involve the use of tetrabutyl ammonium halide to facilitate the conversion of intermediate compounds .

Industrial Production Methods: Industrial production of idarubicin hydrochloride typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes careful control of reaction parameters such as temperature, pH, and the concentration of reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Idarubicin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides and anhydrides are often employed in substitution reactions.

Major Products Formed:

Mechanism of Action

Properties

Molecular Formula

C26H28ClNO9

Molecular Weight

534.0 g/mol

IUPAC Name

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10?,15?,16?,17?,21?,26-;/m0./s1

InChI Key

JVHPTYWUBOQMBP-YLZBIWBLSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl

Origin of Product

United States

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